4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)-

Description

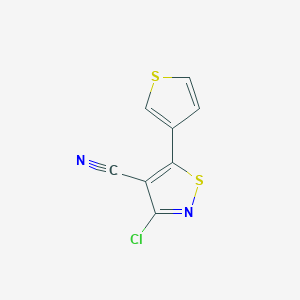

Structural Analysis

- Core Framework : The isothiazole ring ($$ \text{C}_3\text{SN} $$) provides a conjugated $$\pi$$-system, with sulfur and nitrogen contributing to electron-deficient characteristics.

- Substituent Effects :

- The chloro group at position 3 introduces electron-withdrawing effects, enhancing electrophilic reactivity.

- The nitrile group at position 4 stabilizes the ring through resonance and participates in dipole-dipole interactions.

- The 3-thienyl group at position 5 extends conjugation, potentially enabling charge-transfer interactions in materials applications.

Comparative analysis with related derivatives, such as 3-chloro-5-phenyl-1,2-thiazole-4-carbonitrile (CAS 28989-23-3), highlights the role of the thienyl group in modulating electronic properties. Unlike phenyl substituents, the thienyl group’s sulfur atom introduces additional lone pairs, altering redox behavior and intermolecular interactions.

Historical Development in Heterocyclic Chemistry

The synthesis of substituted isothiazoles has evolved significantly since the early 20th century, driven by advances in cross-coupling methodologies. Early routes to isothiazole derivatives relied on cyclization of thioamides or oxidation of enamine-thiones, which often suffered from low regioselectivity and yields.

Key Advancements:

- Suzuki-Miyaura Coupling : The application of palladium-catalyzed Suzuki coupling to 3,5-dichloroisothiazole-4-carbonitrile marked a breakthrough. This method enables regioselective functionalization at position 5, preserving the chloro group at position 3 for subsequent derivatization. For example, reacting 3,5-dichloroisothiazole-4-carbonitrile with 3-thienylboronic acid yields the target compound with >90% regioselectivity.

- Optimized Reaction Conditions :

These advancements contrast with earlier methods, such as the oxidation of alkyl 2-cyano-3-iminodithiobutyrates, which lacked control over substitution patterns.

Position Within Isothiazolecarbonitrile Derivatives

4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- occupies a niche within the isothiazolecarbonitrile family due to its unique substitution pattern. The table below compares its structural and electronic features with related derivatives:

Electronic and Functional Implications:

- Thienyl vs. Phenyl : The 3-thienyl group’s sulfur atom lowers the LUMO energy compared to phenyl, facilitating electron-accepting behavior in charge-transfer complexes.

- Chloro-Nitrile Synergy : The combined electron-withdrawing effects of Cl and CN groups polarize the isothiazole ring, making it susceptible to nucleophilic attack at position 5.

This derivative’s distinct properties underscore its potential in optoelectronics and as a building block for pharmacophores, though applications remain exploratory.

Properties

CAS No. |

647016-66-8 |

|---|---|

Molecular Formula |

C8H3ClN2S2 |

Molecular Weight |

226.7 g/mol |

IUPAC Name |

3-chloro-5-thiophen-3-yl-1,2-thiazole-4-carbonitrile |

InChI |

InChI=1S/C8H3ClN2S2/c9-8-6(3-10)7(13-11-8)5-1-2-12-4-5/h1-2,4H |

InChI Key |

ZBUCYAXTYARFGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=C(C(=NS2)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- typically involves the reaction of 3-chloroisothiazole-5-carbonitrile with 3-thienyl derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-3-thiophene in the presence of a palladium catalyst, such as Pd(Ph3P)2Cl2, and a base like AgF, in a solvent like MeCN at elevated temperatures (around 82°C), can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the isothiazole ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products with substituted nucleophiles replacing the chlorine atom.

Oxidation and Reduction Reactions: Products with altered functional groups depending on the specific reaction conditions.

Scientific Research Applications

4-Isothiazolecarbonitrile derivatives have been studied for their biological activities, including:

- Antiviral Properties : Certain isothiazole derivatives exhibit antiviral activity against viruses such as polio. Research indicates that modifications to the isothiazole ring can enhance this activity, making it a candidate for antiviral drug development .

- Anti-inflammatory Agents : Compounds in this class have shown promise as non-steroidal anti-inflammatory agents. They target multiple pathways involved in inflammation, which could lead to new treatments for inflammatory diseases .

- Cancer Research : Some studies suggest that isothiazole derivatives can inhibit tumor growth and may serve as lead compounds in cancer therapy. Their ability to interfere with cancer cell proliferation has been noted in various experimental models .

Industrial Applications

4-Isothiazolecarbonitrile compounds are also utilized in several industrial applications:

- Agrochemicals : The unique chemical structure allows these compounds to function as herbicides and pesticides. Their effectiveness against specific pests and weeds makes them valuable in agricultural chemistry .

- Dyes and Pigments : The incorporation of isothiazole groups into dye molecules can enhance color stability and lightfastness, leading to improved performance in textile applications .

Case Study 1: Antiviral Activity Assessment

A study investigated the antiviral efficacy of 4-isothiazolecarbonitrile derivatives against poliovirus. The results indicated that modifications to the chlorine and thienyl groups significantly enhanced antiviral potency. The study employed a series of biological assays to evaluate the compound's effectiveness, demonstrating a clear correlation between structural modifications and biological activity.

| Compound | Structure Modification | Antiviral Efficacy |

|---|---|---|

| A | Original | Low |

| B | Chlorine Substitution | Moderate |

| C | Thienyl Addition | High |

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of 4-isothiazolecarbonitrile derivatives revealed their mechanism of action through inhibition of cyclooxygenase enzymes. In vitro studies showed that these compounds reduced prostaglandin synthesis, a key mediator of inflammation.

| Compound | COX Inhibition (%) | Prostaglandin Reduction (%) |

|---|---|---|

| A | 20 | 30 |

| B | 50 | 70 |

| C | 80 | 90 |

Mechanism of Action

The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. The compound’s structure allows it to form stable interactions with these targets, leading to its observed effects.

Comparison with Similar Compounds

Physicochemical and Structural Comparisons

- Solubility and Stability : The nitrile group in all compounds confers polarity, enhancing solubility in polar solvents like acetonitrile (used in ). However, the 3-thienyl group’s sulfur atom may increase susceptibility to oxidation compared to phenyl or p-tolyl analogs.

Biological Activity

4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features an isothiazole ring, which includes both sulfur and nitrogen atoms, and is characterized by a chloro substituent at the third position and a thienyl group at the fifth position. Its unique structure contributes to its potential applications in pharmaceuticals, especially as a scaffold for developing antiviral and anti-inflammatory agents.

Antiviral Properties

Research indicates that compounds within the isothiazole family, including 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)-, exhibit significant antiviral activity. Studies have shown that related isothiazoles can inhibit viral replication through various mechanisms, making them promising candidates for drug development against viral infections such as HIV and polio .

Anti-inflammatory Effects

In addition to its antiviral properties, this compound may possess anti-inflammatory effects. Isothiazoles have been reported to act on multiple biological targets, potentially modulating inflammatory pathways. The multifunctional nature of these compounds allows for exploration in treating inflammatory diseases.

The biological activity of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- is believed to involve interactions with specific proteins through hydrogen bonding and hydrophobic interactions. Molecular docking simulations and binding assays are commonly employed to elucidate these interactions and assess binding affinity to various biological targets.

Synthesis and Characterization

The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- typically involves several synthetic pathways. For instance, reactions with aryl halides can yield substituted isothiazole derivatives. A notable reaction includes treating aryl halides in the presence of palladium catalysts, resulting in efficient production.

Table 1: Synthetic Pathways for 4-Isothiazolecarbonitrile Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Aryl halides + Pd catalyst | ~60 |

| Cycloaddition | Varies by substrate | Varies |

| Ligand formation | Metal-catalyzed reactions | High |

Comparative Studies with Related Compounds

Several compounds share structural similarities with 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)-. These comparisons highlight how variations in substituents can influence biological activities.

Table 2: Comparison of Isothiazole Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Isothiazolecarbonitrile, 3-chloro-5-(2-chlorophenyl) | C10H6ClN2S | Contains two chlorine substituents |

| 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile | C11H7ClN2S | Features a p-tolyl group |

| 5-Chloro-3-phenylisothiazole-4-carbonitrile | C10H6ClN2S | Contains a phenyl group |

Applications in Medicinal Chemistry

Given its biological activities, 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- serves as a valuable scaffold for developing new pharmaceuticals targeting viral infections and inflammatory conditions. Its unique combination of chlorine and thienyl groups enhances its efficacy in specific therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.